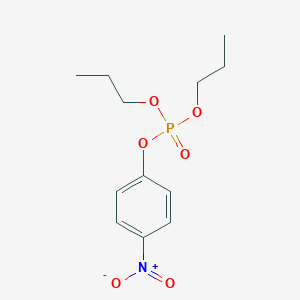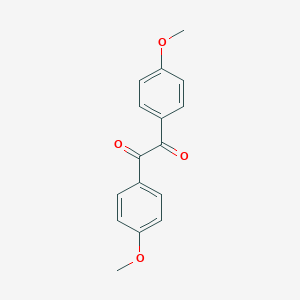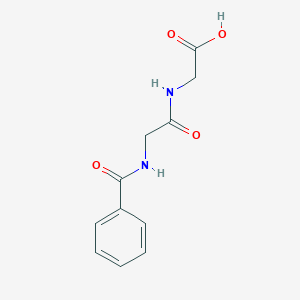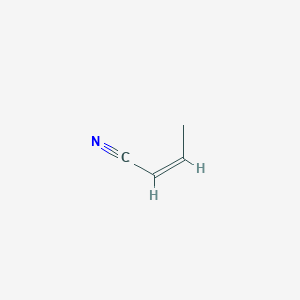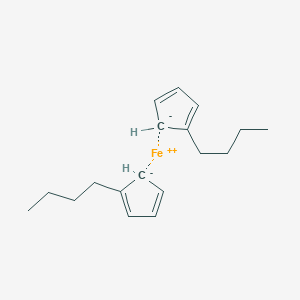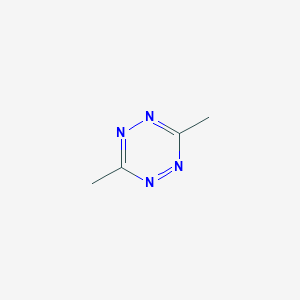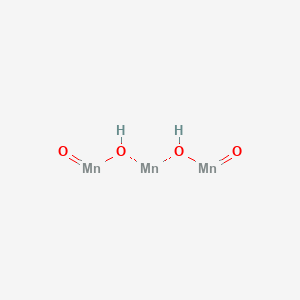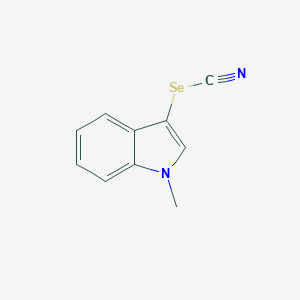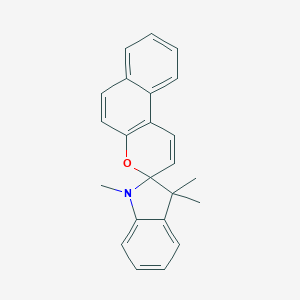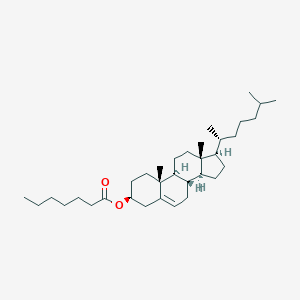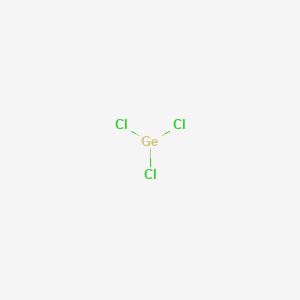
Trichlorogermane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichlorogermane is a chemical compound with the molecular formula HCl3Ge . It is also known by other names such as germanium hydride trichloride .
Molecular Structure Analysis
Trichlorogermane has a molecular weight of 180.007 Da and a mono-isotopic mass of 179.835556 Da . It contains a total of 4 bonds, including 3 non-H bonds .Chemical Reactions Analysis
Trichlorogermane is known to readily react with unbranched olefins at normal temperature or at slightly elevated temperature without a catalyst . In the presence of ethers, a complex of trichlorogermane with ether is formed, and it reacts only according to the double germylation pathway . Trichlorogermane also reacts with alkyl, alkenyl, and alkynyl halides .Physical And Chemical Properties Analysis
Trichlorogermane is a liquid with a density of 1.93 g/cm3 . It has a boiling point of 75°C and a melting point of -71°C . It reacts rapidly with moisture, water, and protic solvents .Wissenschaftliche Forschungsanwendungen
Reactions with 1,3-Divinyl-1,1,3,3-tetramethyldisiloxane
Trichlorogermane is known to readily react with unbranched olefins at normal temperature or at slightly elevated temperature without a catalyst . The effect of the reactant ratio in the reaction of tetramethyldisiloxane with germanium tetrachloride and diethyl ether on the structure and reactivity of the resulting trichlorogermane–diethyl ether complexes was studied . The products were reacted with 1,1,3,3-tetramethyl-1,3-divinyldisiloxane .
Hydrogermylation of Vinyl Groups
Trichlorogermane etherate reacts differently with branched olefins, where the double bond is sterically shielded . The possibility of selective hydrogermylation of vinyl groups on the silicon atoms in siloxane structures was studied with the goal of estimating the stability of Si–O‒Si siloxane bonds in the presence of highly reactive Ge–H bond .
3. Adsorption and Decomposition on Silicon Surfaces The adsorption and decomposition of trichlorogermane on silicon surfaces were studied using Fourier transform infrared (FTIR) spectroscopy and temperature programmed desorption investigations . The FTIR spectra revealed that trichlorogermane dissociatively adsorbed at 200 K and formed SiH, SiCl x, ClSiH, and Cl 2 SiH surface species .
Formation of Dichlorogermylene
Unlike the complex C 4 H 8 O 2 ·GeCl 2, which generates dichlorogermylene, trichlorogermane etherate (Cl 3 GeH·2Et 2 O) is capable of dissociating in two ways, depending on the reaction medium and reactant nature; and it can act as both source of dichlorogermylene and hydrogermylating agent .
Chemical Vapor Deposition
Chlorosilanes, such as SiHCl 3 are employed in silicon chemical vapor deposition (CVD) . Trichlorogermane can also be used in similar processes, providing insight into the surface chemistry of chlorosilanes and chlorogermanes during Si, Ge, and Si 1−x Ge x chemical vapor deposition on silicon surfaces .
Comparison with Trichlorosilane
The decomposition of trichlorogermane on silicon surfaces was compared with that of trichlorosilane using FTIR spectroscopy . This comparison provides valuable insights into the different behaviors of these two compounds when interacting with silicon surfaces .
Wirkmechanismus
Target of Action
Trichlorogermane is known to readily react with unbranched olefins . The primary targets of trichlorogermane are therefore unbranched olefins, which are unsaturated hydrocarbons containing at least one carbon-carbon double bond .
Mode of Action
Trichlorogermane interacts with its targets (unbranched olefins) through a process known as hydrogermylation . This reaction may take both hydrogermylation and double germylation pathways . In the presence of ethers, a complex of trichlorogermane with ether is formed, and it reacts only according to the double germylation pathway .
Biochemical Pathways
The reaction of trichlorogermane with unbranched olefins can follow several pathways, including hydrogermylation and double germylation These reactions result in the formation of new compounds, altering the biochemical pathways involved
Result of Action
The molecular and cellular effects of trichlorogermane’s action primarily involve the modification of unbranched olefins through hydrogermylation and double germylation . These reactions result in the formation of new compounds, potentially altering the biochemical environment within the cell.
Action Environment
The action of trichlorogermane is influenced by environmental factors such as temperature and the presence of other compounds. For example, trichlorogermane is known to readily react with unbranched olefins at normal temperature or at slightly elevated temperature without a catalyst . Additionally, the presence of ethers can influence the reaction pathway of trichlorogermane .
Safety and Hazards
Eigenschaften
InChI |
InChI=1S/Cl3Ge/c1-4(2)3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITSIQZHKDXQEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Ge](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3Ge |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1184-65-2 |
Source


|
| Record name | Germane, trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Germane, trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trichlorogermane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


